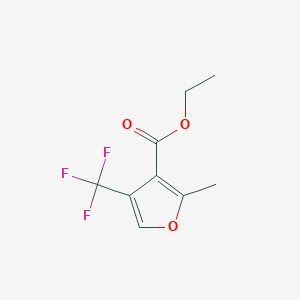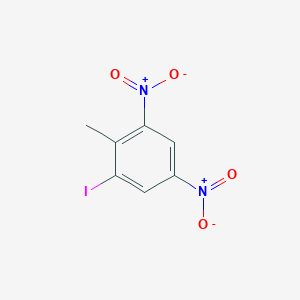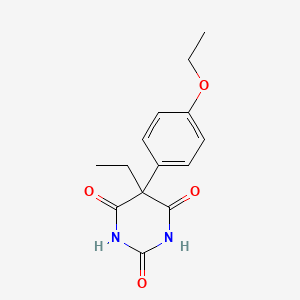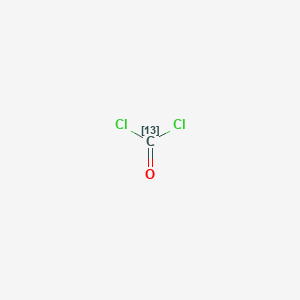
1,2,3,4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1, 2, 3, 4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene, also known as 1-phenyl-4-(1-phenylethyl)tetralin, belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. 1, 2, 3, 4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 2, 3, 4-tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene is primarily located in the membrane (predicted from logP).
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
1,2,3,4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene derivatives have been studied for their high-affinity, selective σ1 ligands properties. Structural characterizations and computational studies supplement these findings, highlighting their potential in pharmacological applications, especially in improving pharmacological potency and selectivity (Tacke et al., 2012).
Tritium Labeling
The compound has been used in tritium labeling studies. Tritium gas in combination with catalysts like Pd/CaCO3 or Pd/C has been employed to produce tritium-labeled 1,2,3,4-tetrahydro-naphthalene, which is valuable for research in fields like organic chemistry and drug development (Jagt, Hollander, & Zanten, 1971).
Electroluminescence and Aggregation-Induced Emission
The compound's derivatives have shown significant potential in electroluminescence and aggregation-induced emission applications. This is particularly notable in studies involving naphthalene-substituted tetraphenylsiloles, which have high fluorescence quantum yields and efficient non-doped organic light-emitting diodes applications (Jiang et al., 2012).
Asymmetric Hydrogenation in Fragrance Synthesis
The asymmetric hydrogenation of derivatives of this compound has been explored as a method for synthesizing non-racemic fragrances, such as Fixolide®. This highlights its application in the fragrance industry and organic synthesis (Ciappa, Scrivanti, & Matteoli, 2004).
Metabolite Detection via ELISA
Its metabolites, such as mercapturic acid conjugates of naphthalene, have been synthesized for developing enzyme-linked immunosorbent assays (ELISA). This is crucial for detecting exposure to toxins and pharmacokinetic studies (Marco et al., 1993).
Eigenschaften
CAS-Nummer |
26681-79-8 |
|---|---|
Produktname |
1,2,3,4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene |
Molekularformel |
C24H24 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-phenyl-4-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C24H24/c1-18(19-10-4-2-5-11-19)21-16-17-22(20-12-6-3-7-13-20)24-15-9-8-14-23(21)24/h2-15,18,21-22H,16-17H2,1H3 |
InChI-Schlüssel |
GJJWHYDGEZUFOW-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C1CCC(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone](/img/structure/B1625860.png)
![1-[(4-Methylanilino)oxy]ethan-1-one](/img/structure/B1625861.png)


![(6Z)-3-(dimethylamino)-6-[3-[4-(dimethylamino)-2-hydroxyphenyl]-2-hydroxy-4-oxocyclobut-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1625865.png)

![3'-Nitro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1625870.png)




![2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1625881.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1625882.png)
